1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole
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Overview
Description
1-(2-methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole is a member of benzimidazoles.
Scientific Research Applications
Antibacterial Properties : Benzimidazoles, including derivatives structurally similar to 1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole, have been identified as potential antibacterial agents. Specifically, certain benzimidazole derivatives exhibit selective antibacterial properties against Helicobacter spp., making them a focus in the treatment of related infections (Kühler et al., 2002).
Anticancer Activity : Some benzimidazole derivatives have been synthesized and screened for their anticancer potential. In vitro studies on certain cell lines, such as HeLa and PC3 cells, have indicated moderate cytotoxic effects, suggesting their potential role in cancer treatment (El-Shekeil et al., 2012).
Treatment of Alveolar Hydatid Disease : Benzimidazoles are widely used in the chemotherapy of alveolar hydatid disease (AHD). Certain benzimidazole prodrugs have been evaluated for their biological effects against Echinococcus multilocularis metacestodes, showing significant morphological damage to the parasites (Walchshofer et al., 1990).
H1-Antihistaminic Agents : Research has shown that derivatives of benzimidazole can act as potent H1-antihistaminic agents. Structural modifications in these derivatives can significantly enhance their antihistaminic activity, making them useful in treating related allergic conditions (Iemura et al., 1986).
Inhibitors of DNA Topoisomerase : Certain 1H-benzimidazole derivatives act as inhibitors of type I DNA topoisomerases. These compounds, particularly those with specific electronic characteristics, have shown potent inhibitory effects on mammalian type I DNA topoisomerase activity (Alpan et al., 2007).
Corrosion Inhibition : Benzimidazole derivatives have also been investigated for their potential as corrosion inhibitors. They have shown effectiveness in protecting mild steel against corrosion in acidic environments, which can have applications in industrial processes (Yadav et al., 2013).
Antibacterial Effect on Transition Metal Complexes : Studies on the antibacterial activity of certain benzimidazole derivatives and their metal complexes have demonstrated efficacy against Gram-positive bacteria, suggesting their potential in antibacterial applications (Tavman et al., 2009).
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-13-18-19-16-5-3-4-6-17(16)20(18)11-12-21-2/h3-10H,11-13H2,1-2H3 |
InChI Key |
IJMQQIJXAOPUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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